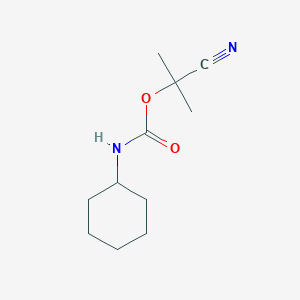

2-cyanopropan-2-yl N-cyclohexylcarbamate

Description

Contextualization of Carbamate (B1207046) Derivatives in Advanced Organic Chemistry

Carbamates, characterized by the -NHC(=O)O- functional group, are a cornerstone of modern organic chemistry. They are recognized for their stability and diverse reactivity, which makes them valuable in a variety of applications. In synthetic organic chemistry, carbamates are widely employed as protecting groups for amines. The electronic nature of the carbamate group reduces the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites within a complex molecule. Well-known examples include the Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups, which are fundamental in peptide synthesis. researchgate.net

Beyond their role as protecting groups, carbamates are integral to the structure of many industrially important materials, most notably polyurethanes. They also feature in a range of biologically active molecules, including pharmaceuticals and agricultural chemicals. researchgate.net The synthesis of carbamates can be achieved through several methods, including the reaction of isocyanates with alcohols, or via non-phosgene routes from dialkyl carbonates and amines, reflecting ongoing efforts towards greener chemical processes. ionike.com

Significance of the 2-Cyanopropan-2-yl Moiety in Contemporary Radical Chemistry

The 2-cyanopropan-2-yl group, also known as the cyanoisopropyl group, is of particular importance in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, low polydispersity, and predetermined molecular weights.

The 2-cyanopropan-2-yl group, often derived from the initiator 2,2′-azobis(2-methylpropionitrile) (AIBN), serves as an excellent leaving group in RAFT agents. d-nb.info Its ability to stabilize a radical, coupled with appropriate steric and electronic properties, facilitates the reversible chain transfer process that is central to RAFT polymerization. The effectiveness of this moiety has been demonstrated in the synthesis of complex block copolymers. d-nb.info Studies comparing the 2-cyanopropan-2-yl group with other leaving groups, such as the 1-cyanocyclohex-1-yl group, have highlighted the favorable fragmentation kinetics of the former, leading to more efficient chain transfer. d-nb.info

Positioning of 2-Cyanopropan-2-yl N-cyclohexylcarbamate within Research Trajectories

While direct research on this compound is not widely published, its structure suggests potential areas of investigation. The molecule combines the features of a carbamate with a radical-stabilizing group. This unique combination could position it as a compound of interest in several research trajectories.

For instance, it could be explored as a precursor in the synthesis of novel functional monomers or polymers. The N-cyclohexylcarbamate portion could impart specific solubility or material properties, while the 2-cyanopropan-2-yl group could be utilized in radical-mediated transformations. Furthermore, the study of such a compound could provide insights into the interplay between the carbamate functionality and the radical chemistry of the 2-cyanopropan-2-yl group.

Interactive Data Tables

To provide context for the potential properties of this compound, the following tables present data for structurally related compounds.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate | C11H13N3S2 | 251.37 | 1158958-96-3 |

| Benzyl N-(2-cyanopropan-2-yl)carbamate | C12H14N2O2 | 218.25 | 18442523 (CID) |

| 2-Cyanopropan-2-yl benzodithioate | C11H11NS2 | 221.3 | 201611-85-0 |

Data sourced from publicly available chemical databases. nih.govsigmaaldrich.comsigmaaldrich.comnih.govchemscene.com

Table 2: Spectroscopic Data of a Related Compound: Bis(2-cyanopropan-2-yl)trithiocarbonate

| Type of Spectroscopy | Key Signals |

| 1H NMR | Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak. |

| 13C NMR | Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak. |

This data is illustrative of the types of spectroscopic analysis used for compounds containing the 2-cyanopropan-2-yl moiety. d-nb.info

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropan-2-yl N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,8-12)15-10(14)13-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWRPILEGMZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Cyanopropan 2 Yl N Cyclohexylcarbamate and Analogues

Established Carbamate (B1207046) Bond Formation Techniques

The carbamate functional group is a cornerstone in medicinal chemistry and drug design. Consequently, a variety of reliable methods for its synthesis have been developed. These can be broadly categorized into nucleophilic acyl substitution, isocyanate-mediated coupling, and transesterification/carbonate activation methods.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution represents a fundamental approach to constructing the carbamate bond. This strategy typically involves the reaction of an amine with a suitable acylating agent. In the context of 2-cyanopropan-2-yl N-cyclohexylcarbamate, cyclohexylamine (B46788) would serve as the nucleophile.

One common method involves the use of chloroformates. For instance, the reaction of cyclohexylamine with an appropriate chloroformate in the presence of a base to neutralize the HCl byproduct would yield the desired carbamate.

Another versatile approach within this category is the use of N,N'-carbonyldiimidazole (CDI). CDI is a solid, less hazardous alternative to phosgene (B1210022) and its derivatives. The reaction proceeds by first activating an alcohol with CDI to form an imidazolide (B1226674) intermediate. This intermediate is then reacted with an amine, such as cyclohexylamine, to form the carbamate. nih.gov

A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate can also be employed for carbamate synthesis. organic-chemistry.org This method offers the advantage of mild reaction conditions and short reaction times. organic-chemistry.org

| Reagent/Method | Description | Key Features |

| Chloroformates | Reaction of an amine with a chloroformate in the presence of a base. | Well-established, but can involve hazardous reagents. |

| N,N'-Carbonyldiimidazole (CDI) | Two-step process involving activation of an alcohol with CDI followed by reaction with an amine. | Milder conditions, avoids the use of phosgene derivatives. nih.gov |

| Three-Component Coupling | Coupling of an amine, CO2, and an alkyl halide with a base. | Mild conditions, avoids overalkylation. organic-chemistry.org |

Isocyanate-Mediated Coupling Reactions

The reaction of an isocyanate with an alcohol is a highly efficient and widely used method for forming carbamates. In this approach, cyclohexyl isocyanate would be the key intermediate. This isocyanate can be generated from cyclohexylamine through various methods, such as treatment with phosgene or a phosgene equivalent.

Once the cyclohexyl isocyanate is obtained, its reaction with 2-hydroxy-2-methylpropanenitrile would directly yield this compound. This reaction is typically high-yielding and proceeds under mild conditions.

Furthermore, isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement. organic-chemistry.org This involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to the isocyanate upon heating. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| Cyclohexyl isocyanate | 2-Hydroxy-2-methylpropanenitrile | This compound |

| Cyclohexylamine | Phosgene or equivalent | Cyclohexyl isocyanate |

| Carboxylic Acid | Sodium Azide | Acyl Azide (intermediate to isocyanate) organic-chemistry.org |

Transesterification and Carbonate Activation Methods

Transesterification of a carbonate with an amine provides another route to carbamates. For example, reacting a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with cyclohexylamine in the presence of a suitable catalyst can lead to the formation of a methyl or ethyl N-cyclohexylcarbamate. This can then potentially be further reacted to install the 2-cyanopropan-2-yl group.

Activation of alcohols can also be achieved using reagents like N,N'-disuccinimidyl carbonate (DSC). The alcohol is first reacted with DSC to form an activated carbonate, which then readily reacts with an amine to form the desired carbamate.

Introduction of the 2-Cyanopropan-2-yl Radical Precursor

The 2-cyanopropan-2-yl group is a well-known radical precursor, frequently sourced from 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). d-nb.info The incorporation of this moiety into the target molecule can be achieved through radical-mediated processes or by using a pre-functionalized building block.

Radical Addition and Coupling Reactions

While less direct for the synthesis of the target carbamate, radical reactions are central to the chemistry of the 2-cyanopropan-2-yl group. The homolytic cleavage of the C-N bond in AIBN generates two 2-cyanopropan-2-yl radicals. d-nb.info These radicals are key initiators in various polymerization and organic synthesis reactions. d-nb.info

In a hypothetical synthetic context, one could envision a scenario where a suitable precursor molecule undergoes a radical addition reaction with a 2-cyanopropan-2-yl radical. However, for the direct synthesis of this compound, this approach is less straightforward than the methods described in section 2.1.

Pre-functionalized Building Block Integration

A more strategic and efficient approach involves the use of a building block that already contains the 2-cyanopropan-2-yl group. The key precursor in this strategy is 2-hydroxy-2-methylpropanenitrile. This commercially available compound provides the necessary hydroxyl group for the carbamate-forming reactions described in section 2.1.

For example, using the isocyanate-mediated coupling, 2-hydroxy-2-methylpropanenitrile can be directly reacted with cyclohexyl isocyanate. Similarly, in nucleophilic acyl substitution strategies, 2-hydroxy-2-methylpropanenitrile can be reacted with an activated carbamoyl (B1232498) derivative of cyclohexylamine.

| Precursor | Synthetic Utility |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Source of 2-cyanopropan-2-yl radicals for initiation of polymerization. d-nb.info |

| 2-Hydroxy-2-methylpropanenitrile | A pre-functionalized building block for direct incorporation of the 2-cyanopropan-2-yl group via its hydroxyl functionality. |

Stereochemical Considerations in Synthesis

The stereochemistry of this compound can be influenced by the chirality of both the alcohol precursor (2-hydroxy-2-methylpropanenitrile) and the amine precursor (cyclohexylamine). The tertiary nature of the alcohol presents a significant hurdle in achieving high stereoselectivity.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to control the formation of diastereomers, which can arise when a chiral reactant is used to create a new stereocenter. Enantioselective synthesis, on the other hand, focuses on the preferential formation of one enantiomer over the other, often through the use of chiral catalysts or auxiliaries.

One potential diastereoselective strategy for the synthesis of this compound involves the reaction of a chiral cyclohexylamine derivative with an activated form of 2-hydroxy-2-methylpropanenitrile. For instance, a chiral, non-racemic cyclohexylamine could be reacted with a chloroformate derived from 2-hydroxy-2-methylpropanenitrile. The inherent chirality of the amine could influence the approach of the reactants, leading to a diastereomeric excess of one product. The synthesis of highly functionalized cyclohexanones with complete diastereoselectivity has been reported through cascade reactions, demonstrating the feasibility of controlling stereochemistry in cyclohexyl systems. researchgate.net

Enantioselective approaches often rely on metal-based or organocatalysts to create a chiral environment for the reaction. For the synthesis of tertiary alkyl carbamates, a significant challenge lies in the steric hindrance around the tertiary alcohol. However, titanium(IV) alkoxides have been shown to catalyze the addition of hindered alcohols to isocyanates, suggesting a potential avenue for an enantioselective variant. researchgate.net The development of chiral ligands for such catalysts could enable the enantioselective addition of 2-hydroxy-2-methylpropanenitrile to cyclohexyl isocyanate.

Furthermore, enantioselective methods for the synthesis of cyclic carbamates from unsaturated amines and carbon dioxide have been developed, utilizing bifunctional organocatalysts. nih.gov While the target molecule is acyclic, the principles of stabilizing carbamic acid intermediates and activating them for enantioselective bond formation could be adapted.

A summary of potential diastereoselective and enantioselective strategies is presented in Table 1.

| Strategy | Description | Potential Analogy from Literature | Key Challenge |

| Diastereoselective Reaction | Reaction of a chiral cyclohexylamine derivative with an activated form of 2-hydroxy-2-methylpropanenitrile (e.g., a chloroformate). | Diastereoselective synthesis of highly substituted cyclohexanones. researchgate.net | Achieving high diastereomeric excess due to the distance between the existing and newly formed stereocenters. |

| Enantioselective Catalysis | Catalytic addition of 2-hydroxy-2-methylpropanenitrile to cyclohexyl isocyanate using a chiral catalyst. | Titanium-catalyzed reaction of hindered isocyanates with alcohols. researchgate.net | Development of a suitable chiral catalyst that can overcome the steric hindrance of the tertiary alcohol. |

| Organocatalysis | Enantioselective formation of the carbamate bond facilitated by a chiral organocatalyst. | Enantioselective synthesis of cyclic carbamates using bifunctional organocatalysts. nih.gov | Adapting the methodology for an acyclic, sterically hindered carbamate. |

Table 1: Potential Stereoselective Synthetic Strategies

Chiral Pool Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, both chiral cyclohexylamine derivatives and precursors to the 2-cyanopropan-2-yl moiety can be sourced from the chiral pool.

Enantiomerically pure cyclohexylamine derivatives can be synthesized from natural products. For example, visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives has been achieved, highlighting pathways to access these chiral building blocks. nih.gov These chiral amines can then be reacted with a suitable precursor of the 2-cyanopropan-2-yl group to afford the target carbamate with a defined stereochemistry at the cyclohexyl ring. A study on the synthesis of 2-azido-1,3-diols from (R)-2,3-O-cyclohexylidene-d-glyceraldehyde demonstrates the use of a cyclohexyl-containing chiral synthon. researchgate.net

The 2-cyanopropan-2-yl moiety itself is achiral. However, if a chiral analogue were desired, one could envision starting from a chiral α-hydroxy acid, which are readily available from the chiral pool. For instance, a chiral α-hydroxy acid could be converted to the corresponding chiral α-hydroxy nitrile, which would then serve as the alcohol component in the carbamate formation.

Table 2 outlines potential chiral pool starting materials and their application in the synthesis of chiral analogues of the target compound.

| Chiral Pool Source | Derived Chiral Building Block | Synthetic Application | Literature Precedent |

| Natural Products | Chiral Cyclohexylamine Derivatives | Diastereoselective synthesis of the target carbamate. | Synthesis of chiral cyclohexylamine derivatives via cycloadditions. nih.gov |

| (R)-Glyceraldehyde | (R)-2,3-O-Cyclohexylidene-d-glyceraldehyde | Synthesis of chiral cyclohexyl-containing structures. | Synthesis of 2-azido-1,3-diols from a chiral pool synthon. researchgate.net |

| Chiral α-Hydroxy Acids | Chiral α-Hydroxy Nitriles | Synthesis of analogues with a chiral tertiary alcohol center. | General availability of chiral α-hydroxy acids from natural sources. |

Table 2: Chiral Pool Derivatization Strategies

Reactivity and Reaction Pathways of 2 Cyanopropan 2 Yl N Cyclohexylcarbamate Scaffolds

Chemical Transformations Involving the Carbamate (B1207046) Functionality

The carbamate group (–NH–C(=O)–O–) is a versatile functional group that exhibits reactivity characteristic of both amides and esters. In 2-cyanopropan-2-yl N-cyclohexylcarbamate, this functionality serves as the nexus for a variety of chemical transformations, including hydrolysis and reactions with nucleophiles and electrophiles.

Hydrolytic Cleavage Mechanisms

The hydrolysis of carbamates can proceed through several mechanisms, largely dependent on the pH of the reaction medium. researchgate.net This cleavage results in the decomposition of the carbamate into an amine, an alcohol, and carbon dioxide.

Under basic conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon of the carbamate. This process, known as the BAc2 mechanism (Base-catalyzed, Acyl-cleavage, bimolecular), leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C–O bond, releasing the 2-cyanopropan-2-ol (which is unstable and may decompose) and the N-cyclohexylcarbamic acid. Carbamic acids are generally unstable and readily decarboxylate to yield cyclohexylamine (B46788) and carbon dioxide. researchgate.net

Alternatively, direct deprotonation of the carbamate N-H proton can occur under strongly basic conditions, forming a carbamate anion. However, the subsequent steps leading to cleavage are generally slower.

Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the alcohol and the formation of the N-cyclohexylcarbamic acid, which, as mentioned, is prone to decarboxylation.

Coordination of metal ions to the carbamate can also trigger or promote hydrolysis by activating the carbonyl group toward nucleophilic attack. researchgate.net

Table 1: Summary of Hydrolytic Cleavage Pathways

| Condition | Key Steps | Products |

|---|---|---|

| Basic (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Cleavage of C-O bond. 4. Decarboxylation of carbamic acid. | Cyclohexylamine, 2-cyanopropan-2-ol (or its decomposition products), Carbon Dioxide |

| Acidic (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Elimination of alcohol moiety. 4. Decarboxylation of carbamic acid. | Cyclohexylamine, 2-cyanopropan-2-ol (or its decomposition products), Carbon Dioxide |

Reactions with Nucleophilic and Electrophilic Reagents

The carbamate functionality in this compound possesses both nucleophilic and electrophilic sites.

Reactions with Nucleophiles: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. wikipedia.org This reactivity is analogous to that of esters and amides. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl group. The reaction outcome can vary, potentially leading to cleavage of the carbamate or addition to the carbonyl, depending on the reaction conditions and the nature of the nucleophile. Amine and alkoxide nucleophiles can also react, typically leading to transesterification-like or aminolysis reactions, which substitute the 2-cyanopropan-2-oxy group. libretexts.org

Reactions with Electrophiles: The nitrogen atom of the carbamate has a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. However, upon deprotonation with a strong base (e.g., NaH, n-BuLi), the resulting carbamate anion is a potent nucleophile. This anion can then react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted products. mdpi.com This allows for the introduction of a substituent onto the nitrogen atom.

Role as a Temporary Protecting Group or Activating Moiety

Carbamates are widely used as protecting groups for amines in organic synthesis due to their stability under a range of conditions and the availability of specific deprotection methods. uchicago.edu While common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are well-established, the 2-cyanopropan-2-yl group is not a conventional protecting group.

However, its structure suggests potential for specialized applications. The tertiary nature of the carbon attached to the oxygen could allow for cleavage under strongly acidic conditions, similar to a Boc group. More uniquely, the 2-cyanopropan-2-yl group is known for its ability to form a stable tertiary radical. d-nb.info This suggests that the carbamate could potentially be cleaved under radical or thermal conditions, offering an orthogonal deprotection strategy compared to standard acid/base or hydrogenolysis methods. In this context, the carbamate would function as a temporary protecting group for the cyclohexylamine.

Radical Reactivity of the 2-Cyanopropan-2-yl Moiety

The 2-cyanopropan-2-yl group is structurally related to the initiator 2,2′-azobis(2-methylpropionitrile) (AIBN), a well-known source of the 2-cyanopropan-2-yl radical. d-nb.info This structural feature imparts significant radical chemistry potential to the title compound.

Generation and Fate of 2-Cyanopropan-2-yl Radical Species

The 2-cyanopropan-2-yl radical (also known as the cyanoisopropyl radical) is a tertiary radical stabilized by the adjacent nitrile group. nih.gov It can be generated from this compound through homolytic cleavage of the C–O bond connecting the carbamate to the tertiary carbon. This cleavage can be initiated by heat (thermolysis) or UV light (photolysis), analogous to the decomposition of AIBN. researchgate.net

Upon generation, the 2-cyanopropan-2-yl radical can undergo several fates:

Recombination: Two radicals can combine. Self-recombination yields tetramethylsuccinonitrile.

Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of isobutyronitrile (B166230) and methacrylonitrile. researchgate.net

Solvent Reaction: The radical can abstract a hydrogen atom from a solvent molecule.

Addition to an Unsaturated System: The radical can add to a π-bond (e.g., an alkene or alkyne), initiating a chain reaction such as polymerization. d-nb.infoflinders.edu.au

The stability of the 2-cyanopropan-2-yl radical makes it an excellent leaving group in certain contexts, such as in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info

Radical Addition to Unsaturated Systems

One of the most significant reactions of the 2-cyanopropan-2-yl radical is its addition to unsaturated systems, such as alkenes and alkynes. nih.govrsc.org This reaction is the initiation step in many free-radical polymerizations.

The radical adds to the carbon-carbon double or triple bond, forming a new carbon-carbon single bond and a new radical species centered on the adjacent carbon. This new radical can then propagate by adding to another monomer unit. The regioselectivity of the addition is governed by the stability of the resulting radical; the 2-cyanopropan-2-yl radical will typically add to the less substituted carbon of a double bond to generate the more stable (e.g., secondary or tertiary) radical intermediate. nih.gov

Table 2: Radical Addition to Representative Unsaturated Systems

| Unsaturated System | Radical Initiator | Product Type |

|---|---|---|

| Styrene (B11656) | 2-cyanopropan-2-yl radical | Adduct with a new radical on the benzylic carbon |

| Methyl Acrylate | 2-cyanopropan-2-yl radical | Adduct with a new radical α to the ester group |

| 1-Hexene | 2-cyanopropan-2-yl radical | Adduct with a new radical at the C2 position |

This reactivity underscores the potential of this compound to act as a radical initiator, provided the C-O bond can be cleaved under appropriate thermal or photochemical conditions.

Hydrogen Atom Abstraction Processes

Hydrogen atom abstraction (HAR) is a critical reaction pathway in many chemical processes, often initiating radical chain reactions. nih.govnih.gov In the context of this compound, the most likely sites for hydrogen abstraction are the tertiary C-H bond on the 2-cyanopropan-2-yl group and the C-H bonds of the cyclohexyl ring.

The 2-cyanopropan-2-yl group is a well-known leaving group in radical reactions, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info This propensity is attributed to the stability of the resulting 2-cyanopropan-2-yl radical, which is stabilized by the adjacent nitrile group through resonance and inductive effects. Abstraction of the hydrogen atom from this tertiary carbon would lead to the formation of this stabilized radical.

Conversely, the cyclohexyl group presents multiple secondary C-H bonds from which hydrogen atoms can be abstracted. The stability of the resulting cyclohexyl radical is generally lower than that of the 2-cyanopropan-2-yl radical. Therefore, under conditions favoring radical formation, hydrogen atom abstraction is more likely to occur at the tertiary position of the 2-cyanopropan-2-yl moiety.

Table 1: Potential Hydrogen Atom Abstraction Sites and Resulting Radical Stability

| Abstraction Site | Resulting Radical | Relative Stability | Factors Influencing Stability |

| Tertiary C-H on 2-cyanopropan-2-yl group | 2-cyanopropan-2-yl radical | Higher | Resonance and inductive stabilization from the nitrile group. |

| Secondary C-H on cyclohexyl group | Cyclohexyl radical | Lower | Hyperconjugation. |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is also influenced by a network of non-covalent interactions, both between molecules (intermolecular) and within a single molecule (intramolecular).

Intermolecular Interactions:

The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding. libretexts.orgyoutube.com

Dipole-Dipole Interactions: The carbamate and nitrile functional groups introduce significant polarity into the molecule. The C=O and N-C bonds of the carbamate, as well as the C≡N bond, create permanent dipoles, leading to dipole-dipole attractions between molecules. libretexts.orglibretexts.org

Hydrogen Bonding: The nitrogen atom of the carbamate can act as a hydrogen bond acceptor, and if any protic impurities are present, the oxygen of the carbonyl group can also participate. The nitrogen of the nitrile group can also act as a hydrogen bond acceptor. researchgate.netnih.gov

These intermolecular forces influence the physical properties of the compound and can affect its reactivity by influencing the orientation of molecules in the condensed phase.

Intramolecular Interactions:

Intramolecular interactions can influence the conformation of the molecule and, consequently, its reactivity.

Steric Hindrance: The bulky 2-cyanopropan-2-yl and cyclohexyl groups can sterically hinder the approach of reactants to the carbamate linkage, potentially reducing its susceptibility to nucleophilic or electrophilic attack.

Dipole-Dipole Interactions: Intramolecular dipole-dipole interactions between the polar carbamate and nitrile groups can influence the preferred conformation of the molecule.

Nitrile Group Interactions: The linear geometry of the nitrile group and its electron-withdrawing nature can influence the electronic environment of the adjacent tertiary carbon, impacting the ease of radical formation. libretexts.org The nitrile nitrogen can also participate in weak intramolecular interactions. researchgate.net

Table 2: Summary of Intermolecular and Intramolecular Interactions

| Interaction Type | Functional Groups Involved | Effect on Reactivity |

| Intermolecular | ||

| London Dispersion Forces | Entire molecule, especially cyclohexyl group | Influences packing and physical properties. |

| Dipole-Dipole Interactions | Carbamate (C=O, N-C), Nitrile (C≡N) | Affects molecular orientation and reaction kinetics in the condensed phase. |

| Hydrogen Bonding (Acceptor) | Carbamate (N, O), Nitrile (N) | Can influence solubility and interactions with protic species. |

| Intramolecular | ||

| Steric Hindrance | 2-cyanopropan-2-yl group, Cyclohexyl group | May shield the carbamate group from chemical attack. |

| Dipole-Dipole Interactions | Carbamate and Nitrile groups | Influences molecular conformation. |

Mechanistic Investigations and Kinetic Analysis

Detailed Reaction Pathway Elucidation

No specific studies on the detailed reaction pathways involving 2-cyanopropan-2-yl N-cyclohexylcarbamate have been found in the surveyed scientific literature. While general mechanisms for carbamate (B1207046) formation and decomposition exist, they have not been explicitly applied to or verified for this compound.

There are no available research findings that identify or characterize any reactive intermediates formed during the synthesis or decomposition of this compound.

Computational or experimental studies aimed at probing the transition state structures in reactions involving this compound are not present in the current body of scientific literature.

Kinetic Studies of Chemical Transformations

Specific kinetic data for any chemical transformation of this compound is not available. This includes its potential formation, hydrolysis, or thermal decomposition.

No experimental data has been published that would allow for the determination of rate laws or the order of reaction for any chemical process involving this compound.

There are no documented studies that have determined the activation parameters, such as activation energy, enthalpy, or entropy, for reactions involving this specific carbamate.

Influence of Reaction Conditions on Mechanism and Kinetics

Investigations into how varying reaction conditions (e.g., temperature, pressure, solvent, catalysts) influence the reaction mechanisms and kinetics of this compound have not been reported.

Based on an extensive search of scientific databases and literature, there is currently no specific information available on the mechanistic investigations and kinetic analysis of this compound. The absence of data across all subsections of the requested outline—from reaction pathways and intermediates to kinetic parameters and the influence of reaction conditions—highlights a clear gap in the chemical research landscape for this particular compound. Future research would be necessary to elucidate the chemical behavior of this compound.

Solvent Effects on Reaction Rates and Selectivity

The solvent in which a reaction is conducted can significantly influence the rate and selectivity of carbamate formation. The effect of the solvent on the reaction between an isocyanate and an alcohol can often be described by multiparameter linear equations that take into account various solvent properties. researchgate.net The nature of the solvent is a critical parameter that governs the equilibrium and kinetics of carbamate formation, particularly in systems involving carbon dioxide and amines. mdpi.com

The polarity of the solvent is a key factor. While specific data for this compound is not available, general studies on carbamate synthesis provide insights into the expected solvent effects.

Interactive Table: General Solvent Effects on Carbamate Formation

| Solvent Property | General Effect on Reaction Rate | Rationale |

| Polar Aprotic | Generally accelerates the reaction | Stabilizes charged intermediates or transition states without strongly solvating the nucleophilic alcohol. |

| Polar Protic | Can decrease the rate | Solvates the alcohol nucleophile through hydrogen bonding, reducing its reactivity. |

| Non-polar | Generally results in slower reaction rates | Provides less stabilization for polar transition states. |

Temperature and Pressure Dependencies

Temperature is a critical parameter in controlling the kinetics and thermodynamics of carbamate formation and decomposition. Generally, for the exothermic formation of carbamates, lower temperatures favor the equilibrium concentration of the product. researchgate.net Conversely, higher temperatures tend to favor the reverse reaction, leading to the decomposition of the carbamate. researchgate.net For example, in some systems, high temperatures (e.g., 180°C) are required to facilitate the thermal cleavage of N-substituted carbamates to yield isocyanates and alcohols. researchgate.net

The stability of related compounds, such as ammonium (B1175870) carbamate, is also highly dependent on temperature and pressure. Crystallization of ammonium carbamate can occur at low pressures and temperatures, which can be mitigated by increasing the temperature or adjusting the concentration with a solvent. ureaknowhow.com The heat of formation of ammonium carbamate from ammonia (B1221849) and carbon dioxide has been determined to be approximately 38,060 cal/mol at constant pressure, indicating a significant temperature dependence of the equilibrium. ureaknowhow.com

Interactive Table: Expected Influence of Temperature and Pressure

| Parameter | Effect on Formation of this compound | General Principle |

| Increasing Temperature | Likely decreases equilibrium yield; increases reaction rate up to a point. | Carbamate formation is typically exothermic. Higher temperatures favor decomposition but increase kinetic energy. researchgate.netresearchgate.net |

| Increasing Pressure | Likely has a minor effect on the liquid-phase reaction rate. | For reactions in the liquid phase without significant volume change, pressure effects are often minimal. For gas-phase reactants, increased pressure would increase concentration and rate. |

Catalytic and Non-Catalytic Pathways

The synthesis of carbamates can proceed through both non-catalytic and catalytic pathways. The non-catalytic reaction between an isocyanate and an alcohol is often slow at moderate temperatures and may be accompanied by side reactions.

Non-Catalytic Pathways: In the absence of a catalyst, the reaction of an isocyanate with an alcohol can lead to the formation of not only the desired carbamate but also subsequent products like allophanates (from the reaction of the carbamate with another isocyanate molecule). rsc.org The relative rates of these consecutive reactions determine the final product distribution. rsc.org

Catalytic Pathways: A wide array of catalysts can be employed to enhance the rate and selectivity of carbamate formation. These catalysts operate through various mechanisms.

Base Catalysis: Tertiary amines and metal alkoxides are common base catalysts. rsc.org They function by activating the alcohol, making it a more potent nucleophile. rsc.org The rate law for the uncatalyzed reaction of amines with carbon dioxide is first-order with respect to both the amine and carbon dioxide, and a similar principle can be extended to hydroxide-catalyzed pathways. researchgate.net

Lewis Acid Catalysis: Organotin compounds, such as tin carboxylates, are highly effective catalysts. rsc.orgresearchgate.net The mechanism often involves the formation of a ternary complex between the catalyst, alcohol, and isocyanate, which facilitates the nucleophilic attack. researchgate.net

Transition Metal Catalysis: More recently, pincer-supported iron complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org In this pathway, a transient isocyanate is generated, which is then trapped by the alcohol. acs.org Copper-catalyzed and zirconium(IV)-catalyzed systems have also been developed for carbamate synthesis under mild conditions. organic-chemistry.org

Heterogeneous Catalysis: Solid catalysts like montmorillonite (B579905) K-10 clay have been used for the synthesis of isocyanates from carbamates, which is the reverse reaction. researchgate.net Heterogeneous catalysts based on metal carbonates have also been studied for the catalytic formation of carbamates, with mechanisms proposed to follow an Eley-Rideal model where one reactant is adsorbed on the catalyst surface. researchgate.net

Interactive Table: Overview of Catalytic Systems for Carbamate Synthesis

| Catalyst Type | Example(s) | General Mechanistic Feature | Reference(s) |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Concerted termolecular mechanism or general base catalysis. | rsc.org |

| Organotin Compounds | Tin carboxylates, Trialkyltin methoxide | Formation of an active catalyst-alcohol complex or insertion of isocyanate into a tin-alkoxide bond. | rsc.orgresearchgate.net |

| Iron Pincer Complexes | (iPrPNP)Fe(H)(CO) | Dehydrogenation of a formamide (B127407) to an isocyanate intermediate. | acs.org |

| Copper Catalysts | Various Cu(I) and Cu(II) salts | Coupling of amines with alkoxycarbonyl radicals or other precursors. | organic-chemistry.org |

| Heterogeneous Catalysts | Montmorillonite K-10, Metal Carbonates | Surface-mediated reactions, often involving adsorption of one reactant. | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations

Without dedicated computational studies on "2-cyanopropan-2-yl N-cyclohexylcarbamate," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. researchgate.net These models are instrumental in predicting the reactivity of new, untested compounds and in elucidating the underlying mechanisms of chemical reactions. researchgate.netmdpi.com For this compound and its analogues, QSRR studies can provide valuable insights into how modifications to its molecular structure influence its chemical behavior.

The development of a QSRR model typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and thermodynamic properties. By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression, a relationship is established between these descriptors and an experimentally determined measure of reactivity. mdpi.com

Correlation of Structural Parameters with Reactivity

While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand its reactivity. The reactivity of this carbamate is largely dictated by the interplay of electronic and steric factors associated with its constituent functional groups: the 2-cyanopropan-2-yl group, the carbamate linkage, and the N-cyclohexyl group.

Computational studies on related compounds, such as trithiocarbonates bearing the 2-cyanopropan-2-yl group, offer significant insights. For instance, in the context of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, the 2-cyanopropan-2-yl group serves as a leaving group. researchgate.netflinders.edu.aud-nb.info Density Functional Theory (DFT) calculations have been employed to compare the reactivity of different leaving groups in these systems. researchgate.netflinders.edu.aud-nb.info

A comparative study using DFT calculations on bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) and the structurally related bis(1-cyanocyclohex-1-yl)trithiocarbonate (TTC-bCCH) revealed that the former is a more effective leaving group. d-nb.info This difference in reactivity was attributed to steric effects, with the transition states involving the 1-cyanocyclohex-1-yl substituents being more sterically hindered than those with the 2-cyanopropan-2-yl group. d-nb.info This highlights the critical role of steric parameters in influencing reactivity.

For this compound, key structural parameters that would be correlated with reactivity in a QSRR study include:

Electronic Parameters: The electron-withdrawing nature of the nitrile group in the 2-cyanopropan-2-yl moiety significantly influences the electronic environment of the carbamate. Parameters such as Mulliken charges on the atoms of the carbamate linkage, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the dipole moment would be crucial. The amide resonance within the carbamate group, which is influenced by the electronic properties of its substituents, is a key factor in its stability and reactivity. acs.org

Steric Parameters: The bulky cyclohexyl group attached to the nitrogen atom and the tertiary carbon of the 2-cyanopropan-2-yl group impose considerable steric hindrance around the carbamate core. Descriptors such as molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es) would be essential for quantifying these effects.

Thermodynamic Parameters: Calculated parameters like the heat of formation and Gibbs free energy of activation for potential reactions can be directly correlated with the observed reaction rates.

The following table outlines key structural parameters and their potential influence on the reactivity of this compound, based on general principles of computational chemistry and findings from related compounds.

| Structural Parameter | Descriptor Type | Potential Influence on Reactivity |

| HOMO-LUMO Gap | Electronic | A smaller energy gap generally correlates with higher reactivity. |

| Mulliken Atomic Charges | Electronic | The charge distribution on the carbonyl carbon and the nitrogen atom influences susceptibility to nucleophilic or electrophilic attack. |

| Dipole Moment | Electronic | Affects solubility in polar solvents and intermolecular interactions. |

| Molecular Volume/Surface Area | Steric | Larger values indicate increased steric hindrance, which can decrease reaction rates. |

| Bond Lengths (e.g., C-N, C=O) | Geometric | Variations in bond lengths can indicate the degree of amide resonance and bond strength. acs.org |

| Bond Angles | Geometric | Deviations from ideal bond angles can indicate strain within the molecule, potentially increasing reactivity. |

| Gibbs Free Energy of Activation (ΔG‡) | Thermodynamic | A direct theoretical measure of the energy barrier for a reaction; lower values indicate higher reactivity. |

Computational Design of Novel Analogues

The insights gained from QSRR and computational studies can be leveraged for the rational design of novel analogues of this compound with tailored reactivity. eurekaselect.com This process, often referred to as in silico design, allows for the virtual screening of a multitude of candidate structures before undertaking their actual synthesis, thereby saving significant time and resources.

The design process would involve systematic modifications to the parent structure of this compound and subsequent calculation of the properties of the resulting analogues. For example, one could explore:

Modifications to the N-Alkyl Group: Replacing the cyclohexyl group with other alkyl or aryl substituents would modulate the steric and electronic properties of the carbamate. For instance, substituting it with a smaller alkyl group might reduce steric hindrance, potentially increasing reactivity. Conversely, introducing an electron-withdrawing aryl group could alter the electronic landscape of the carbamate nitrogen.

Modifications to the 2-cyanopropan-2-yl Group: While the 2-cyanopropan-2-yl group is a key feature, one could computationally explore the effects of replacing the nitrile group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) to fine-tune the electronic effects.

Introduction of Additional Functional Groups: Introducing functional groups at various positions on the cyclohexyl ring could lead to analogues with specific desired properties, such as altered solubility or the ability to participate in additional intermolecular interactions.

The following table provides a hypothetical example of how computational design could be used to explore novel analogues and their predicted properties, based on the principles discussed.

| Analogue | Modification | Predicted Change in Steric Hindrance | Predicted Change in Electronic Effect | Hypothesized Impact on Reactivity |

| 1 | Replace N-cyclohexyl with N-methyl | Decrease | Minimal | Increased reactivity due to reduced steric hindrance. |

| 2 | Replace N-cyclohexyl with N-phenyl | Increase | Electron-withdrawing (inductive and resonance) | Altered reactivity due to a combination of increased steric bulk and modified electronics. |

| 3 | Replace 2-cyanopropan-2-yl with 2-nitropropan-2-yl | Minimal | Increased electron-withdrawing effect | Potentially increased reactivity due to enhanced stabilization of a potential leaving group. |

| 4 | Introduce a 4-hydroxy group on the N-cyclohexyl ring | Minimal | Weakly electron-donating | Potential for new hydrogen bonding interactions, altering solubility and intermolecular interactions. |

By systematically evaluating these and other virtual analogues, computational chemistry provides a powerful platform for identifying promising candidates for synthesis and further experimental investigation.

Applications in Advanced Organic Synthesis and Polymer Science

Application in Controlled Radical Polymerization Methodologies

The 2-cyanopropan-2-yl moiety is a well-known fragment in the field of controlled radical polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It often serves as a leaving group in chain transfer agents (CTAs). However, the specific compound 2-cyanopropan-2-yl N-cyclohexylcarbamate has not been identified as a CTA or an initiator precursor in the existing literature.

Development of Novel Chain Transfer Agents (CTAs) for RAFT Polymerization

While there is no direct evidence of this compound being used as a CTA, the related compound, bis(2-cyanopropan-2-yl)trithiocarbonate, is a well-established and highly effective RAFT agent. This suggests that the 2-cyanopropan-2-yl group is a viable radical stabilizer and leaving group in the RAFT process. Research on other carbamate-containing RAFT agents is also limited, making it difficult to draw parallels.

Initiator Precursors for Nitroxide-Mediated Polymerization (NMP)

No studies have been found that investigate or report the use of this compound as a precursor for initiators in Nitroxide-Mediated Polymerization (NMP).

Influence on Polymer Architecture and Molecular Weight Distribution

Given the absence of its application in any controlled radical polymerization technique, there is no data on the influence of this compound on polymer architecture or molecular weight distribution.

Design and Development of Reagents for Specific Chemical Transformations

The 2-cyanopropan-2-yl moiety is a key structural component in a class of reagents known as chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The effectiveness of a RAFT agent is largely determined by its leaving group (R group) and its stabilizing group (Z group).

The 2-cyanopropan-2-yl group, often derived from the radical initiator 2,2′-azobis(2-methylpropionitrile) (AIBN), has been identified as a highly efficient leaving group for the controlled polymerization of a class of monomers known as "more-activated" monomers (MAMs), which includes styrenes, acrylates, and methacrylates. sigmaaldrich.comacs.org Its stability as a radical intermediate plays a crucial role in the reversible chain transfer process that underpins the controlled nature of RAFT polymerization. chemicalbook.com

Research Findings in RAFT Agent Design

Recent studies have focused on comparing the reactivity of different leaving groups in symmetrical trithiocarbonate (B1256668) RAFT agents. One prominent example is the comparison between bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) and the novel bis(1-cyanocyclohex-1-yl)trithiocarbonate (TTC-bCCH). nih.gov

Research has shown that TTC-bCP, which incorporates the 2-cyanopropan-2-yl leaving group, is exceptionally effective for the RAFT polymerization of methyl methacrylate (B99206) (MMA), a typically challenging monomer to control. researchgate.net In a comparative study, while both TTC-bCP and TTC-bCCH showed good control over the polymerization of styrene (B11656) and n-butyl acrylate, a significant difference was observed with MMA. nih.gov The chain transfer constant to MMA was found to be four times lower for TTC-bCCH compared to TTC-bCP, highlighting the superior performance of the 2-cyanopropan-2-yl leaving group in this context. nih.gov This difference in reactivity is attributed to steric effects, with the 2-cyanopropan-2-yl group providing a more favorable kinetic profile for the fragmentation of the intermediate radical.

The development of "switchable" RAFT agents is another area where the design of the CTA is critical. These agents can be chemically altered to control the polymerization of different types of monomers, such as the more-activated MAMs and "less-activated" monomers (LAMs) like vinyl esters and vinyl amides. sigmaaldrich.com For instance, N-(4-pyridinyl)-N-methyldithiocarbamates can be protonated to effectively control MAM polymerization. acs.org The choice of the leaving group in these switchable systems is paramount for achieving good control over both monomer types.

The following interactive data table summarizes the comparative performance of RAFT agents, underscoring the importance of the leaving group design.

| RAFT Agent | Monomer(s) | Key Findings | Reference |

| bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) | Styrene, n-butyl acrylate, methyl methacrylate | Described as having the most effective leaving group for RAFT polymerization of MMA. researchgate.net Shows excellent control over molar mass and produces polymers with very low dispersity (Đ < 1.1). researchgate.net | researchgate.net |

| bis(1-cyanocyclohex-1-yl)trithiocarbonate (TTC-bCCH) | Styrene, n-butyl acrylate, methyl methacrylate | An effective RAFT agent, but exhibits a fourfold decrease in the chain transfer constant to MMA compared to TTC-bCP. nih.gov This leads to higher dispersity in PMMA blocks under similar conditions. | nih.govflinders.edu.au |

| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Acrylonitrile (B1666552) | Successfully used for the RAFT polymerization of acrylonitrile to achieve polymers with higher molecular weights and low polydispersity (less than 1.3). | researchgate.net |

| N-(4-pyridinyl)-N-methyldithiocarbamates | MAMs and LAMs | These are "switchable" RAFT agents. In their neutral form, they control LAM polymerization. When protonated, they effectively control MAM polymerization, enabling the synthesis of block copolymers. | acs.orgacs.org |

These findings collectively demonstrate that the rational design of reagents, specifically the choice of the leaving group, is fundamental to advancing polymer synthesis. The 2-cyanopropan-2-yl group stands out as a critical component in the development of highly efficient RAFT agents for the controlled polymerization of a wide range of important monomers.

Q & A

Q. What are the recommended synthetic pathways for 2-cyanopropan-2-yl N-cyclohexylcarbamate, and how can reaction yields be optimized?

The synthesis typically involves carbamate formation via the reaction of 2-cyanopropan-2-ol with cyclohexyl isocyanate under anhydrous conditions. Optimization can be achieved using Design of Experiments (DOE) methodologies, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables, minimizing trial numbers while maximizing yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the carbamate linkage and cyanopropane moiety. Infrared (IR) spectroscopy can validate the carbonyl (C=O) and nitrile (C≡N) groups. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised .

Q. What safety precautions are essential when handling this compound in the laboratory?

While direct safety data for this compound is limited, analogous carbamates and nitriles suggest hazards such as skin/eye irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and explosion-proof equipment. Refer to OSHA HCS guidelines for flammable liquids and toxic substances, including emergency protocols for spills or exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the carbamate carbonyl or nitrile group). Molecular dynamics simulations may predict solvation effects and transition states in hydrolysis or substitution reactions. Validation with experimental kinetic data is crucial to address discrepancies between predicted and observed reactivity .

Q. What strategies can resolve contradictions between in vitro bioactivity data and computational ADMET predictions?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent) or incomplete ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models. Use orthogonal assays (e.g., cell-free vs. cell-based) and refine computational parameters with experimental solubility and permeability data. Meta-analysis of structurally similar carbamates can provide mechanistic insights .

Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?

Membrane-based separations (e.g., nanofiltration) or preparative High-Performance Liquid Chromatography (HPLC) with polar stationary phases (C18 or HILIC) are effective. Optimize mobile-phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting impurities. Process analytical technology (PAT) enables real-time monitoring .

Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of the nitrile or carbamate groups.

- Characterization: Use X-ray crystallography to resolve ambiguous stereochemistry .

- Safety: Implement static charge mitigation (e.g., grounded equipment) due to flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.